molecular formula C11H14O2 B1262281 3-Prenyl-1,2-dihydroxybenzene

3-Prenyl-1,2-dihydroxybenzene

Cat. No.: B1262281
M. Wt: 178.23 g/mol
InChI Key: CWNAMDTZXWFAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Prenyl-1,2-dihydroxybenzene is a specialized organic compound belonging to the class of prenylated catechols. Its structure consists of a 1,2-dihydroxybenzene (catechol) core substituted with a prenyl (3,3-dimethylallyl) group at the 3-position. This molecular architecture is of significant interest in natural product chemistry and biochemical research, as similar prenylated phenolics are found in biologically active natural products, such as those present in propolis (bee glue) and various plant species . The catechol moiety is known to confer metal-chelating properties and significant redox activity, enabling participation in electron transfer processes . The adjacent hydroxyl groups can form stable complexes with metal ions like Fe³⁺, making this compound and its derivatives valuable for studying chelation chemistry and metal-driven redox reactions in biological systems . The prenyl chain is a common pharmacophore that can enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic protein pockets . The primary research applications of 3-Prenyl-1,2-dihydroxybenzene are anticipated based on its structural features and the known bioactivities of its analogs. It serves as a key chemical scaffold for investigating natural product biosynthesis and for exploring structure-activity relationships (SAR) in phenolic compounds. Researchers can utilize it to study modulation of cellular antioxidant pathways and inflammatory responses. Its core catechol structure suggests potential for free radical scavenging, and it may be investigated for its ability to influence key inflammatory signaling pathways, such as the NF-κB pathway, and to inhibit the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, as observed in related natural phenolics . Furthermore, this compound is a crucial intermediate for the synthetic elaboration of more complex molecules, including libraries for drug discovery and other fine chemicals. Handling 3-Prenyl-1,2-dihydroxybenzene requires standard laboratory safety practices for phenolic compounds. As with many catechol derivatives, it should be considered potentially reactive and handled with appropriate controls to prevent undesired oxidation. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-(3-methylbut-2-enyl)benzene-1,2-diol

InChI

InChI=1S/C11H14O2/c1-8(2)6-7-9-4-3-5-10(12)11(9)13/h3-6,12-13H,7H2,1-2H3

InChI Key

CWNAMDTZXWFAQN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC=C1)O)O)C

Origin of Product

United States

Natural Occurrence and Biosynthesis

Identification and Isolation from Biological Sources

3-Prenyl-1,2-dihydroxybenzene, also known as 3-prenylcatechol, belongs to the extensive class of prenylated phenolic compounds. These molecules are characterized by a phenol (B47542) structure, specifically a catechol (benzene-1,2-diol) core, with an attached prenyl group. wikipedia.orgwikipedia.org While catechol itself is found in trace amounts in various fruits and vegetables, the prenylated variants are more specific secondary metabolites. wikipedia.org

The isolation of prenylated phenols has been documented from a diverse range of natural sources, including plants and microorganisms. sjtu.edu.cn For instance, prenylated flavonoids, which share the core feature of a prenylated aromatic ring, have been identified in plant families such as Fabaceae, Moraceae, and Euphorbiaceae. nih.gov The compound 3-prenyl luteolin, which features a prenylated dihydroxyphenyl group, has been isolated from the wood of Artocarpus heterophyllus. kyushu-u.ac.jp

In fungi, the basidiomycete Stereum vibrans is involved in the biosynthesis of vibralactone, a process that begins with the prenylation of a phenol precursor. nih.gov Biochemical characterization of the prenyltransferase from this organism revealed its ability to prenylate 4-hydroxy-benzenemethanol, yielding products such as 4-hydroxy-3-(3-methylbut-2-en-1-yl)-benzenemethanol, a compound structurally analogous to 3-prenyl-1,2-dihydroxybenzene. nih.gov The general class of 3-(all-trans-polyprenyl)benzene-1,2-diols, to which 3-prenyl-1,2-dihydroxybenzene belongs, is recognized as a key intermediate in the biosynthesis of ubiquinone in bacteria like Escherichia coli. ebi.ac.uk

Biosynthetic Pathways of Prenylated Phenolic Compounds

The formation of prenylated phenolics is a critical biosynthetic process that merges two primary metabolic pathways: the shikimate or polyketide pathway, which supplies the aromatic phenolic ring, and the isoprenoid pathway (mevalonate or MEP pathway), which provides the prenyl side chain. kyoto-u.ac.jp This enzymatic coupling is fundamental to the vast structural diversification of natural products. kyoto-u.ac.jpresearchgate.net

Aromatic prenylation is a key reaction in the diversification of plant secondary metabolites, including flavonoids, coumarins, and other polyphenols. kyoto-u.ac.jp The process involves the enzymatic transfer of a prenyl group, typically a C5 dimethylallyl, C10 geranyl, or C15 farnesyl moiety, from an activated donor molecule—a prenyl diphosphate (B83284) such as dimethylallyl diphosphate (DMAPP)—to an electron-rich aromatic acceptor molecule. researchgate.net

This modification significantly alters the chemical properties of the parent phenol. The addition of the hydrophobic prenyl chain can increase the compound's affinity for biological membranes and enhance its interaction with cellular targets, often leading to altered or enhanced bioactivity compared to the non-prenylated precursor. researchgate.netpnas.org The diversity of prenylated compounds arises from variations in the length of the prenyl chain, the position of attachment on the aromatic ring, and subsequent chemical modifications like cyclization or hydroxylation. kyoto-u.ac.jppnas.org

The central catalysts in the biosynthesis of prenylated phenols are a class of enzymes known as prenyltransferases (PTs). kyoto-u.ac.jp These enzymes facilitate the regiospecific alkylation of aromatic substrates. researchgate.net Aromatic PTs are a heterogeneous group and have been classified into several families, including the membrane-bound UbiA superfamily prevalent in plants and the soluble ABBA and DMATS-type PTs found in microbes. bohrium.comresearchgate.net Plant PTs involved in specialized metabolism are typically membrane-integrated enzymes. kyoto-u.ac.jpresearchgate.net

The catalytic mechanism for the prenylation of aromatic rings is predominantly an electrophilic substitution reaction analogous to a Friedel-Crafts alkylation. researchgate.netplos.orgnih.gov The process is initiated by the binding of the prenyl diphosphate donor to the enzyme's active site. plos.org The enzyme facilitates the cleavage of the carbon-oxygen bond of the diphosphate ester, generating a highly reactive, electrophilic carbocation intermediate. plos.org This carbocation then attacks the electron-rich aromatic ring of the acceptor substrate, which acts as a nucleophile, forming a new carbon-carbon bond and a Wheland-complex intermediate. plos.org The reaction is completed by the deprotonation of this intermediate, which restores the aromaticity of the ring and results in the release of the final prenylated product from the enzyme. plos.org

Aromatic prenyltransferases exhibit remarkable diversity in their specificity for both the prenyl donor and the aromatic acceptor substrate. pnas.orgnih.govbiorxiv.org This specificity, along with the precise control of the position of prenylation on the aromatic ring (regiospecificity), is a primary source of the vast chemical diversity seen in prenylated natural products. pnas.orgnih.gov

The enzyme's three-dimensional structure, particularly the architecture of the active site cavity, dictates substrate recognition and the regiochemical outcome of the reaction. researchgate.net Specific amino acid residues within the active site are critical for orienting the substrate and controlling which position on the aromatic ring is presented for alkylation. researchgate.netfebscongress.org For example, engineering key "gatekeeping" residues in some PTs can alter their catalytic efficiency and even the preferred prenyl donor. bohrium.com Furthermore, the identity of the aromatic acceptor can influence the enzyme's promiscuity towards different prenyl donors. nih.gov While most plant PTs catalyze "forward" prenylation, some microbial enzymes are capable of catalyzing "reverse" prenylation, where the bond is formed at a different carbon of the prenyl group. bohrium.comnih.gov

Table 1: Examples of Aromatic Prenyltransferases and their Specificity

Enzyme Name Source Organism Aromatic Substrate(s) Prenyl Donor(s) Regioselectivity Citation(s)
NphB Streptomyces sp. 1,6-dihydroxynaphthalene, Olivetolic acid, diverse phenols DMAPP, GPP C-prenylation plos.orgfebscongress.orgnih.gov
SfN8DT-1 Sophora flavescens Naringenin (flavanone) DMAPP C8-specific kyoto-u.ac.jp
FgaPT2 Aspergillus fumigatus L-tryptophan DMAPP C4-specific (regular) bohrium.com
CloQ Streptomyces roseochromogenes 4-hydroxyphenylpyruvate DMAPP C-prenylation nih.gov
Vib-PT Stereum vibrans 4-hydroxy-benzenemethanol DMAPP C3- and O-prenylation nih.govresearchgate.net
CpPT1 Citrus × paradisi (Grapefruit) Coumarins (e.g., bergaptol) GPP O-prenylation biorxiv.org

The catalytic activity of many, but not all, prenyltransferases is dependent on the presence of a divalent metal ion cofactor. nih.gov Magnesium (Mg²⁺) is the most commonly required cofactor for this class of enzymes. biorxiv.orgresearchgate.netmdpi.com The Mg²⁺ ion plays a crucial role in the catalytic mechanism, often by coordinating with the pyrophosphate moiety of the prenyl donor substrate. mdpi.com This interaction helps to neutralize the negative charge of the phosphate (B84403) groups and facilitates the departure of the diphosphate as a leaving group, thereby promoting the formation of the electrophilic carbocation intermediate necessary for the alkylation reaction. mdpi.com

However, there are exceptions to this rule. A number of microbial aromatic PTs, such as CloQ and UbiX, have been identified as magnesium-independent enzymes. nih.govnih.gov In the case of CloQ, structural studies suggest that a cluster of positively charged amino acid residues within the active site fulfills the role of the divalent cation, stabilizing the pyrophosphate leaving group. nih.gov

Table 2: Cofactor Dependence of Selected Aromatic Prenyltransferases

Enzyme Typical Cofactor Role of Cofactor Citation(s)
Most Plant UbiA-type PTs Mg²⁺ (or other divalent cations like Mn²⁺) Binds to pyrophosphate of prenyl donor, facilitates leaving group departure. nih.govbiorxiv.orgresearchgate.net
NphB Mg²⁺ Required for catalytic activity. plos.org
Protein farnesyltransferase (FTase) Mg²⁺, Zn²⁺ Mg²⁺ is essential for catalysis; Zn²⁺ for structural stability. mdpi.com
CloQ None (Mg²⁺-independent) Positively charged active site residues substitute for metal ion function. nih.gov
UbiX None (Mg²⁺-independent) Catalyzes prenylation without a metal cofactor. nih.gov

Enzymology of Prenyltransferases (PTs)

Characterized Prenyltransferase Enzymes (e.g., RcDT1, UbiA superfamily)

The attachment of a prenyl group to an aromatic molecule is catalyzed by enzymes known as prenyltransferases (PTs). A significant and widespread family of these enzymes is the UbiA superfamily of membrane-bound prenyltransferases. nih.gov Members of this superfamily are responsible for synthesizing a vast array of lipophilic compounds essential for processes like cellular respiration and photosynthesis. nih.gov They typically catalyze C-C or C-O bond formation between a prenyl diphosphate donor (like dimethylallyl pyrophosphate, DMAPP) and an aromatic acceptor.

A specific, characterized example is RcDT1 , a prenyltransferase from the plant Rubia cordifolia. RcDT1 belongs to the UbiA superfamily and is a key enzyme in the biosynthesis of alizarin-type anthraquinones. It is important to note, however, that the natural substrate for RcDT1 is 1,4-dihydroxy-2-naphthoic acid (DHNA) , not 1,2-dihydroxybenzene. RcDT1 catalyzes the attachment of a dimethylallyl group to the DHNA molecule. This illustrates the substrate specificity that is a hallmark of many prenyltransferases, where the enzyme is tailored to recognize and act upon a particular aromatic precursor.

Precursor Molecules and Metabolic Intermediates (e.g., 1,4-dihydroxy-2-naphthoic acid)

The biosynthesis of aromatic compounds in plants and microbes originates from a few core metabolic pathways. The shikimate pathway is a primary route that provides the precursors for many phenols, including the C6-C3 skeleton of phenylalanine and tyrosine, which are building blocks for flavonoids and other phenylpropanoids. port.ac.uk The catechol structure itself can be formed through various enzymatic steps, such as hydroxylation of phenols. port.ac.uk

The specific precursor molecule 1,4-dihydroxy-2-naphthoic acid (DHNA) , mentioned in the outline, serves as a critical intermediate in the biosynthesis of different classes of natural products, namely menaquinones (vitamin K₂) and certain anthraquinones. researchgate.net In menaquinone synthesis, the enzyme MenA (also a UbiA superfamily member) catalyzes the prenylation of DHNA. nih.gov In the biosynthesis of anthraquinones in plants like Rubia cordifolia, DHNA is the substrate for the aforementioned RcDT1 enzyme. This highlights DHNA's role as a branch-point metabolite, directing carbon flow into distinct secondary metabolic pathways, though separate from the biosynthesis of simple prenylated catechols.

Evolutionary Aspects of Prenylation Pathways (e.g., Convergent Evolution)

The vast diversity of prenylated natural products is a result of extensive evolutionary innovation. The enzymes responsible, particularly the UbiA prenyltransferase superfamily, provide a clear example of how new functions evolve. Phylogenetic studies have shown that enzymes for specialized metabolism, such as the biosynthesis of flavonoids or anthraquinones, have often evolved from ancestral enzymes involved in primary metabolism (e.g., ubiquinone biosynthesis). nih.gov

This process often occurs through convergent evolution , where enzymes in distantly related species independently acquire the ability to catalyze the same or similar reactions. For example, the ability to prenylate aromatic compounds has evolved multiple times within the UbiA superfamily in different plant lineages. nih.gov The case of RcDT1 suggests that it convergently evolved the ability to prenylate DHNA, recruiting its function from the ubiquinone biosynthetic pathway, but did so independently from the MenA enzymes used for phylloquinone biosynthesis. nih.gov This evolutionary plasticity allows organisms to generate novel chemical structures, like prenylated phenolics, by adapting existing enzymatic machinery to new substrates.

Data Tables

Table 1: Properties of Characterized Prenyltransferase RcDT1

PropertyDescriptionSource
Enzyme Name Rubia cordifolia dimethylallyltransferase 1 (RcDT1) nih.gov
Enzyme Family UbiA superfamily nih.gov
Natural Substrate 1,4-dihydroxy-2-naphthoic acid (DHNA) nih.gov
Prenyl Donor Dimethylallyl pyrophosphate (DMAPP) nih.gov
Catalyzed Reaction Prenylation of DHNA at the C-3 position nih.gov
Biosynthetic Pathway Alizarin-type anthraquinones nih.gov
Evolution Example of convergent evolution from ubiquinone pathway nih.gov

Table 2: Role of 1,4-dihydroxy-2-naphthoic acid (DHNA) as a Metabolic Intermediate

PathwayOrganism TypeKey Enzyme (Example)End Product (Example)Source
Menaquinone (Vitamin K₂) Biosynthesis BacteriaMenAMenaquinone-8 researchgate.net
Anthraquinone Biosynthesis Plants (Rubiaceae family)RcDT1Alizarin nih.gov

Chemical Synthesis and Derivatization Strategies

Laboratory Synthesis Methodologies

Conventional laboratory synthesis primarily relies on the direct introduction of a prenyl group onto an aromatic ring, often a protected catechol, followed by deprotection to yield the final product.

The core reaction for attaching the prenyl side chain to the catechol ring is the Electrophilic Aromatic Substitution (EAS). researchgate.netmdpi.commdpi.com This well-established mechanism proceeds in two principal steps. libretexts.orguci.edu First, a strong electrophile, in this case, a prenyl cation generated from a precursor, attacks the electron-rich π system of the aromatic ring. libretexts.orguci.edu This leads to the formation of a resonance-stabilized carbocation intermediate known as a benzenonium ion. libretexts.org In the second, faster step, a proton is abstracted from the carbon atom bearing the new substituent, which restores the aromaticity of the ring and yields the substituted product. libretexts.orguci.edu The hydroxyl groups of the catechol ring are strong activating groups, which direct the incoming electrophile to the ortho and para positions.

Several reagents and catalysts are pivotal for the successful synthesis of 3-prenyl-1,2-dihydroxybenzene.

3-methyl-2-buten-1-ol (Prenol) : This is a common and commercially available source of the prenyl group. mdpi.commdpi.comsigmaaldrich.com It is used as the key reagent to alkylate the aromatic ring. researchgate.netmdpi.com

Lewis Acids (ZnCl₂ and BF₃·OEt₂) : Lewis acid catalysts are essential for generating the electrophilic prenyl cation from prenol. mdpi.commdpi.com Zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) are frequently used to facilitate the EAS reaction between phenol (B47542) derivatives and 3-methyl-2-buten-1-ol. mdpi.commdpi.comresearchgate.net The catalyst activates the prenyl alcohol, enabling the attack by the aromatic ring.

Boron Tribromide (BBr₃) : In many synthetic routes, a protected catechol, such as a dimethoxybenzene derivative, is used to prevent unwanted side reactions. Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers to yield the free phenols (catechol). chemicalbook.comresearchgate.net The reaction involves the coordination of the highly Lewis acidic BBr₃ to the ether oxygen, followed by C-O bond cleavage. chemicalbook.com This demethylation step is often the final stage in the synthesis to unmask the hydroxyl groups. chemicalbook.comorgsyn.org

The table below summarizes the roles of these key reagents.

Table 1: Key Reagents in the Laboratory Synthesis of 3-Prenyl-1,2-dihydroxybenzene

Reagent/Catalyst Chemical Formula Role in Synthesis Relevant Citations
3-methyl-2-buten-1-ol C₅H₁₀O Source of the prenyl group for alkylation. mdpi.commdpi.comsigmaaldrich.com
Zinc Chloride ZnCl₂ Lewis acid catalyst to promote EAS reaction. mdpi.comresearchgate.net
Boron Trifluoride Etherate BF₃·OEt₂ Lewis acid catalyst to promote EAS reaction. mdpi.comnih.gov
Boron Tribromide BBr₃ Reagent for demethylation of protected catechol ethers. chemicalbook.comresearchgate.net

The efficiency of the synthesis of prenylated phenols is highly dependent on the reaction conditions. Research indicates that the direct prenylation of phenols often results in moderate yields due to the formation of side products, including dialkylated compounds and cyclized chroman derivatives. mdpi.com For instance, the reaction of phenol derivatives with prenol using BF₃·OEt₂ as a catalyst has been reported to produce monoprenylated products in yields ranging from 15% to 29%. mdpi.com

The choice of catalyst can significantly impact the outcome. A study comparing catalyst efficiency in a related synthesis found that using zinc chloride (ZnCl₂) resulted in a 23.07% yield, whereas Eaton's reagent produced a much lower yield of 9.38%. researchgate.net The amount of catalyst used is also a critical parameter; using less than the optimal amount can decrease the yield of the desired product. google.com Subsequent reactions, such as the acetylation of the resulting prenylated phenols, can proceed with much higher yields, often between 41% and 98%. mdpi.com

Table 2: Reported Yields for Prenylation and Related Reactions

Reaction Type Catalyst/Reagent Reported Yield Relevant Citations
Monoprenylation of Phenols BF₃·OEt₂ 15-29% mdpi.com
Prenylation of Flavonoids ZnCl₂ 23-36% mdpi.com
Xanthone Synthesis ZnCl₂ 23.07% researchgate.net
Xanthone Synthesis Eaton's Reagent 9.38% researchgate.net
Acetylation of Prenylated Phenols Acetic Anhydride (B1165640)/Pyridine 41-98% mdpi.com

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies offer a powerful alternative to traditional organic synthesis, leveraging the high selectivity of enzymes. rjeid.com While a direct one-pot chemoenzymatic synthesis of 3-prenyl-1,2-dihydroxybenzene is not extensively documented, a plausible route can be constructed based on known biocatalytic reactions. This approach would involve two key enzymatic steps: the formation of the catechol core and the prenylation of an aromatic substrate.

Enzymes such as 3,4-dihydroxybenzoic acid decarboxylases (AroY) are capable of converting protocatechuic acid into catechol. researchgate.netnih.gov These enzymes utilize a prenylated flavin mononucleotide (prFMN) as a cofactor, which is itself synthesized by a flavin prenyltransferase. researchgate.netresearchgate.net Concurrently, a diverse family of enzymes known as prenyltransferases can catalyze the transfer of a prenyl group from a donor molecule, like dimethylallyl pyrophosphate (DMAPP), to an aromatic acceptor. nih.gov Significant progress has been made in using these enzymes for the prenylation of various compounds, including flavonoids and indole (B1671886) alkaloids. nih.govnih.gov A chemoenzymatic route could, therefore, involve the enzymatic production of catechol, followed by a prenyltransferase-catalyzed reaction to attach the prenyl group, offering a greener and more selective synthetic pathway. nih.govmdpi.com

Preparation of Structurally Related Derivatives

The basic structure of 3-prenyl-1,2-dihydroxybenzene can be modified to produce a variety of structurally related derivatives. These derivatization strategies aim to alter the molecule's physicochemical properties or to prepare it for specific analytical methods. nih.gov

Common derivatization reactions include:

Acetylation : The hydroxyl groups of the catechol moiety can be readily acetylated using reagents like acetic anhydride to form ester derivatives. mdpi.com This is often done to protect the hydroxyl groups or to increase lipophilicity.

Cyclization : The prenyl group can undergo intramolecular cyclization with an adjacent hydroxyl group to form heterocyclic structures, such as chroman rings. mdpi.comresearchgate.net This reaction can sometimes occur as a side reaction during the initial prenylation step. mdpi.com

O-Alkylation/O-Prenylation : Instead of C-prenylation on the aromatic ring, the hydroxyl groups can be targeted for O-alkylation, leading to the formation of ether derivatives, such as O-prenyl ethers. rsc.orgresearchgate.net

Introduction of Functional Groups : Other functional groups can be added to the aromatic ring. For example, nitration of the catechol ring can produce nitrocatechol derivatives. nih.gov For analytical purposes, derivatization can be used to introduce chromophores or fluorophores to enhance detection by HPLC-UV or HPLC-FLD, respectively. nih.govnih.gov

Biological Activities and Molecular Mechanisms in Vitro and Non Human in Vivo

Enzymatic Modulatory Effects

3-Prenyl-1,2-dihydroxybenzene, a prenylated catechol derivative, has been the subject of various studies to determine its effects on a range of enzymatic pathways. The introduction of a prenyl group to the catechol structure can significantly influence its biological activity, enhancing its interaction with enzymes and cellular membranes.

Tyrosinase Inhibitory Activity and Mechanistic Insights

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanogenesis, the process of melanin (B1238610) pigment production. nih.govmdpi.com The inhibition of this enzyme is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. nih.gov

Studies on structurally related prenylated flavonoids have shed light on the potential tyrosinase inhibitory activity of 3-Prenyl-1,2-dihydroxybenzene. For instance, 3-prenyl luteolin, which shares the 3-prenyl-1,2-dihydroxybenzene (catechol) moiety, has demonstrated tyrosinase inhibitory activity. kyushu-u.ac.jpresearchgate.net The mechanism of inhibition is thought to involve the prenyl group at the C-3 position, which introduces steric hindrance. kyushu-u.ac.jp This steric bulk is speculated to prevent the proper binding of the catechol moiety to the active site of the tyrosinase enzyme, thereby inhibiting its activity. kyushu-u.ac.jp In contrast, the non-prenylated counterpart, luteolin, acts as a substrate for tyrosinase and is readily oxidized. kyushu-u.ac.jpresearchgate.net This highlights the critical role of the prenyl group in conferring inhibitory properties. The 4-substituted resorcinol (B1680541) moiety has also been identified as an important structural feature for tyrosinase inhibition in other related compounds. mdpi.com

CompoundTarget EnzymeIC50 (µM)Key Finding
3-Prenyl LuteolinMushroom Tyrosinase76.3 kyushu-u.ac.jpresearchgate.netThe C-3 prenyl group is crucial for inhibition. researchgate.net
LuteolinMushroom TyrosinaseActs as a substrateThe absence of the prenyl group leads to oxidation by the enzyme. kyushu-u.ac.jp

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. mdpi.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia, a key factor in type 2 diabetes. nih.gov

The structural characteristics of flavonoids, particularly the presence and position of hydroxyl and prenyl groups, influence their α-glucosidase inhibitory activity. nih.govresearchgate.net While direct studies on 3-Prenyl-1,2-dihydroxybenzene are limited, research on prenylated flavonoids suggests its potential as an α-glucosidase inhibitor. For example, the addition of a prenyl group at certain positions on the flavonoid skeleton has been shown to enhance inhibitory activity against α-glucosidase. nih.govresearchgate.net Conversely, prenylation at other positions can decrease this activity. nih.gov The inhibitory mechanism of related compounds has been identified as non-competitive or mixed-competitive. nih.govnih.gov

Compound ClassTarget EnzymeGeneral Finding
Prenylated FlavonoidsAlpha-GlucosidaseThe position of the prenyl group significantly impacts inhibitory activity. nih.govresearchgate.net
Hydroxylated XanthonesAlpha-GlucosidaseThe presence of a catechol moiety can contribute to higher inhibitory activity. scispace.com

Kinase Phosphorylation Modulation

Mitogen-activated protein kinase (MAPK) signaling pathways, including the SEK1-JNK1/2 and MEK1/2-ERK1/2 cascades, are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. researchgate.netnih.gov Dysregulation of these pathways is often associated with various diseases, including cancer. nih.gov

Flavonoids, such as quercetin, have been shown to modulate these kinase cascades. researchgate.net These compounds can interact with key kinases like MEK1/2 and ERK1/2. researchgate.net The activation of the ERK1/2 pathway begins with the phosphorylation of MEK1/2, which in turn phosphorylates and activates ERK1/2. researchgate.net Studies on related compounds suggest that the hydroxyl groups on the flavonoid structure can form hydrogen bonds with amino acid residues of these kinases. researchgate.net It is plausible that 3-Prenyl-1,2-dihydroxybenzene, with its catechol structure, could similarly interact with and modulate the phosphorylation status of components within these MAPK pathways. The activation of JNK is mediated by the upstream kinases MKK4 (also known as SEK1) and MKK7. researchgate.net

Modulation of Xenobiotic-Metabolizing Enzymes

Xenobiotic-metabolizing enzymes (XMEs) are critical for the biotransformation and detoxification of foreign compounds, including drugs and dietary substances. mdpi.com These enzymes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) enzymes. mdpi.comupol.cz

Prenylflavonoids have been demonstrated to modulate the activity and expression of various Phase II enzymes. nih.govnih.gov In differentiated Caco-2 cells, a model for human intestinal enterocytes, certain prenylflavonoids have been shown to significantly increase the activities of Glutathione S-transferase (GST) and Catechol-O-methyltransferase (COMT), while inhibiting Sulfotransferase (SULT) activity. nih.govnih.gov Furthermore, these compounds can upregulate the mRNA expression of UDP-glucuronosyl transferase (UGT) 1A6 and downregulate Glutathione S-transferase 1A1/2. nih.govnih.gov These findings suggest that 3-Prenyl-1,2-dihydroxybenzene may also interact with and modulate these crucial detoxification pathways. Phase II enzymes are predominantly transferases and play a vital role in making compounds more water-soluble for excretion. upol.czupol.cz

Enzyme FamilyEffect of Prenylflavonoids in Differentiated Caco-2 Cells
Glutathione S-transferase (GST)Marked increase in activity; downregulation of GSTA1/2 mRNA. nih.govnih.gov
Catechol-O-methyltransferase (COMT)Marked increase in activity. nih.govnih.gov
Sulfotransferase (SULT)Significant inhibition of activity. nih.govnih.gov
UDP-glucuronosyl transferase (UGT)Upregulation of UGT1A6 mRNA. nih.govnih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. nih.govscirp.orgfrontiersin.org The inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease. nih.govscirp.orgnih.gov

Natural compounds, including flavonoids and chalcones, have been identified as potent MAO inhibitors. nih.govnih.gov For instance, the prenylated chalcone (B49325) xanthoangelol (B1683599) acts as a nonselective inhibitor of both MAO-A and MAO-B. nih.gov The inhibitory activity of these compounds is often dependent on their substitution patterns. nih.govnih.gov The catechol structure present in 3-Prenyl-1,2-dihydroxybenzene is a feature found in some MAO substrates and inhibitors, suggesting a potential for this compound to interact with MAO enzymes. frontiersin.org

CompoundTarget EnzymeIC50 (µM)Selectivity
XanthoangelolMAO-A43.4 nih.govNonselective nih.gov
MAO-B43.9 nih.gov
IsoliquiritigeninMAO-A14 nih.govMAO-A selective nih.gov
MAO-B47.2 nih.gov

Cysteine Protease Inhibition (e.g., Falcipain-2)

Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum. nih.govnih.gov This enzyme plays a critical role in the parasite's life cycle by degrading host hemoglobin to provide essential amino acids. nih.govplos.org Therefore, the inhibition of falcipain-2 is considered a promising strategy for the development of new antimalarial drugs. nih.govjneonatalsurg.com

Inhibitors of falcipain-2 are being actively researched, and they encompass a range of chemical structures. nih.gov While there is no direct evidence of 3-Prenyl-1,2-dihydroxybenzene inhibiting falcipain-2, the general ability of small molecules to inhibit this enzyme suggests that compounds with appropriate structural features could be effective. Falcipain-2 and the related falcipain-3 have a preference for substrates with a leucine (B10760876) residue at the P2 position. plos.org The development of inhibitors often focuses on mimicking the substrate or binding to allosteric sites. huji.ac.il Further research would be needed to determine if 3-Prenyl-1,2-dihydroxybenzene possesses any inhibitory activity against this parasitic enzyme.

Cellular and Subcellular Interaction Mechanisms

The interaction of 3-Prenyl-1,2-dihydroxybenzene with cellular structures is largely dictated by its hybrid chemical nature. The lipophilic prenyl chain facilitates passage through lipid barriers, while the polar catechol head engages in more specific molecular interactions.

Enhanced Cell Membrane Penetration and Targeting

The addition of a prenyl group to the flavonoid core is known to increase lipophilicity and membrane permeability. mdpi.com This modification is crucial for the biological activities of these compounds, as it can lead to enhanced targeting of the cell membrane and subsequently increase intracellular activity. mdpi.comnih.gov Compared to their non-prenylated counterparts, prenylated flavonoids exhibit higher lipid solubility and a greater affinity for cell membranes, which improves their capacity for gastrointestinal absorption and interaction with a variety of cellular targets. nih.gov This enhanced hydrophobicity is considered a primary reason for the improved biological effects seen in prenylated flavonoids, as it facilitates their ability to penetrate the cell membrane. mdpi.com The prenyl group, along with other alkyl-substituents like geranyl or lavandulyl, enriches the structural and biological diversity of flavonoids, making them promising lead compounds for drug development. nih.gov

Interactions with Bacterial Cell Structures (e.g., Peptidoglycan Binding)

The antibacterial action of compounds containing a catechol moiety involves multiple mechanisms, including interference with bacterial cell structures. Flavonoids can inflict direct damage to the bacterial cytoplasmic membrane. encyclopedia.pub The mechanism often involves the generation of hydrogen peroxide, where the catechol structure releases a hydrogen atom to oxygen, creating a superoxide (B77818) anion radical. encyclopedia.pub This process can lead to increased membrane permeability and leakage of intracellular components. encyclopedia.pubmdpi.com

Modulation of Efflux Pumps (e.g., P-glycoprotein Inhibitory Activity)

Efflux pumps, such as P-glycoprotein (P-gp), are membrane transporters that actively expel a wide range of substances from the cell, contributing to multidrug resistance (MDR) in both cancer cells and bacteria. nih.govresearchprotocols.org P-gp is an ATP-dependent pump that reduces the intracellular concentration of chemotherapeutic agents and other xenobiotics. nih.govnih.gov

Natural polyphenolic compounds have been investigated for their ability to modulate P-gp activity. Several flavonoids and other polyphenols have been shown to inhibit P-gp-mediated drug transport. acs.org This inhibition can restore the sensitivity of resistant cells to drugs by preventing their efflux. researchprotocols.org The mechanism can involve direct competition with the drug for binding to the pump or allosteric inhibition. nih.gov The structural features of polyphenols, including the presence of hydroxyl groups and aromatic rings, are important for their interaction with efflux pumps. nih.gov Therefore, 3-Prenyl-1,2-dihydroxybenzene, as a polyphenolic compound, is expected to exhibit inhibitory activity against P-gp, potentially sensitizing resistant cells to other therapeutic agents.

Table 1: Summary of Cellular Interaction Mechanisms

MechanismStructural FeaturePredicted Effect on 3-Prenyl-1,2-dihydroxybenzene
Cell Membrane Penetration Prenyl GroupIncreases lipophilicity, enhancing passage through and interaction with cellular and organellar membranes. mdpi.comnih.gov
Bacterial Cell Wall Interaction Catechol MoietyPotential to disrupt bacterial membrane integrity and inhibit enzymes involved in peptidoglycan synthesis. encyclopedia.pubmdpi.com
Efflux Pump Modulation Polyphenolic StructureLikely to act as an inhibitor of P-glycoprotein (P-gp), potentially reversing multidrug resistance. nih.govacs.org

Antioxidative Activity and Free Radical Scavenging Mechanisms

The antioxidant properties of 3-Prenyl-1,2-dihydroxybenzene are a cornerstone of its biological activity, primarily governed by the electron-donating capacity of its catechol structure.

Crucial Role of Hydroxyl Groups and the Catechol Moiety

The antioxidant capacity of phenolic compounds is strongly linked to the number and position of hydroxyl (-OH) groups on the aromatic ring. mdpi.comnih.gov The 1,2-dihydroxybenzene arrangement, known as the catechol moiety, is particularly effective. pan.olsztyn.plnih.govconicet.gov.ar This structure confers high antiradical activity because it can readily donate a hydrogen atom from one of its hydroxyl groups to a free radical, neutralizing it. pan.olsztyn.pl The resulting phenoxyl radical is stabilized through resonance and the formation of an intramolecular hydrogen bond with the adjacent hydroxyl group. uj.edu.pl This stabilization makes the initial hydrogen donation energetically favorable.

Studies comparing dihydroxybenzene isomers have shown that the presence of two hydroxyl groups in the ortho (catechol) or para (hydroquinone) position leads to superior antioxidant activity compared to the meta (resorcinol) position. mdpi.comnih.gov The catechol group can donate a second hydrogen atom, forming a stable ortho-quinone, further contributing to its scavenging capacity. nih.gov This makes the catechol moiety a critical determinant of the potent antioxidant and radical-scavenging properties attributed to 3-Prenyl-1,2-dihydroxybenzene. pan.olsztyn.pluj.edu.pl

Specific Radical Scavenging Pathways (e.g., Formal Hydrogen Transfer, Sequential Proton Loss-Electron Transfer)

The neutralization of free radicals by phenolic antioxidants like 3-Prenyl-1,2-dihydroxybenzene can occur through several distinct chemical mechanisms. The predominant pathway is often influenced by the solvent environment (i.e., polarity).

Formal Hydrogen Atom Transfer (f-HAT): In this one-step mechanism, the antioxidant directly donates a hydrogen atom (a proton and an electron simultaneously) to a free radical. This pathway is highly favored in nonpolar or lipid environments. nih.govacs.org The efficiency of f-HAT is primarily determined by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond; a lower BDE indicates an easier hydrogen donation and thus higher antioxidant activity. acs.org For the catechol moiety, the BDE is relatively low, making f-HAT a very likely mechanism.

Sequential Proton Loss-Electron Transfer (SPLET): This two-step mechanism is more prevalent in polar, aqueous environments. nih.govnih.gov It begins with the deprotonation of a hydroxyl group to form a phenoxide anion, a process governed by the Proton Affinity (PA). d-nb.info This anion then donates an electron to the free radical, which is quantified by the Electron Transfer Enthalpy (ETE). nih.gov The catechol structure can readily deprotonate in physiological pH, making the SPLET pathway a significant contributor to its antioxidant action in aqueous systems. acs.org

Another possible, though often less favorable, pathway is the Sequential Electron Transfer-Proton Transfer (SETPT), where an electron is first transferred to the radical, followed by the loss of a proton. d-nb.info The high Ionization Potential (IP) of most phenols makes this pathway less common than f-HAT or SPLET. d-nb.info For 3-Prenyl-1,2-dihydroxybenzene, both f-HAT and SPLET are considered primary mechanisms for its potent free radical scavenging activity, with the environment dictating which pathway dominates. nih.govacs.org

Table 2: Key Radical Scavenging Mechanisms

MechanismDescriptionEnvironmentKey Thermodynamic Parameter
Formal Hydrogen Atom Transfer (f-HAT) A one-step process involving the direct transfer of a hydrogen atom (H•) to a radical. acs.orgFavored in nonpolar/lipid media. nih.govBond Dissociation Enthalpy (BDE). acs.org
Sequential Proton Loss-Electron Transfer (SPLET) A two-step process: 1. Antioxidant deprotonates (loses H+). 2. Anion transfers an electron (e-) to the radical. nih.govFavored in polar/aqueous media. nih.govProton Affinity (PA) and Electron Transfer Enthalpy (ETE). d-nb.info

Antimicrobial Activities (In Vitro)

The antimicrobial properties of 3-Prenyl-1,2-dihydroxybenzene and structurally related prenylated phenols have been a subject of scientific investigation. The presence of both the prenyl group and the catechol (1,2-dihydroxybenzene) moiety appears to be significant for their biological action. The lipophilic nature of the prenyl chain is thought to enhance the compound's ability to permeate microbial cell membranes, thereby increasing its effectiveness. researchgate.net

Antibacterial Effects (e.g., against Staphylococcus aureus strains)

Prenylated flavonoids, which share structural similarities with 3-prenyl-1,2-dihydroxybenzene, have demonstrated notable antibacterial activity, particularly against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). researchgate.netnih.gov The antibacterial mechanism of flavonoids is multifaceted, with some studies suggesting they can damage the bacterial cytoplasmic membrane. mdpi.com Specifically, compounds possessing a catechol structure are capable of generating hydrogen peroxide, which contributes to their bactericidal effects. mdpi.com

The position of the prenyl group on the phenolic ring can influence the degree of antibacterial activity. nih.gov Studies on related compounds have shown that prenylation often enhances the antibacterial efficacy compared to their non-prenylated parent molecules. nih.gov For instance, certain prenylated flavanones and isoflavones exhibit strong inhibitory activity against both sensitive and resistant S. aureus strains, with Minimum Inhibitory Concentration (MIC) values reported in the range of 5 to 50 µg/mL. nih.govresearchgate.net The increased lipophilicity due to the prenyl group may facilitate penetration of the bacterial cell membrane, allowing the compound to interact with intracellular targets or disrupt membrane integrity. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity of Related Prenylated Compounds against S. aureus

Compound TypeBacterial StrainActivity MetricObserved EffectReference
Prenylated FlavanonesMRSAMIC5 - 50 µg/mL nih.gov
Prenylated IsoflavonesMRSAMIC5 - 50 µg/mL nih.gov
IsobavachalconeMRSAMIC4 - 8 µg/mL mdpi.com
Erybraedin AS. aureus, S. epidermidisMIC1 - 2 µg/mL mdpi.com

Antifungal Effects

The antifungal potential of prenylated compounds has also been explored. In vitro assays have shown that certain synthetic and naturally occurring prenylated flavonoids possess inhibitory activity against various human pathogenic fungi. researchgate.netnih.gov For example, studies on geranylated phenols, which are structurally analogous, demonstrated efficient inhibition of mycelial growth of the phytopathogenic fungus Botrytis cinerea. mdpi.com

Synergistic Effects with Conventional Antimicrobials

A significant area of research is the synergistic interaction between prenylated phenols and conventional antibiotics, which presents a promising strategy to combat antibiotic resistance. nih.govnih.gov Studies have shown that certain prenylated flavonoids can dramatically enhance the efficacy of antibiotics like vancomycin, ciprofloxacin, and methicillin (B1676495) against MRSA strains. researchgate.netnih.gov This synergistic action can reduce the MIC of the conventional antibiotic by a factor of 10 to 100. researchgate.netnih.gov

This potentiation effect suggests that the prenylated compound may act through mechanisms that weaken the bacteria's defenses, making them more susceptible to the antibiotic. mdpi.commdpi.com Potential mechanisms include the inhibition of bacterial efflux pumps or disruption of the cell membrane, which facilitates the entry of the antibiotic. frontiersin.org For example, when combined with ciprofloxacin, one prenylated compound was found to decrease the levels of reactive oxygen species (ROS) generated by the antibiotic in S. aureus. researchgate.netnih.gov

Table 2: Synergistic Effects of Related Prenylated Flavonoids with Antibiotics against MRSA

Prenylated CompoundAntibioticEffect on Antibiotic MICReference
Prenylated Flavanone (Compound 11)CiprofloxacinReduced by 10-100 times nih.gov
Prenylated Flavanone (Compound 12)CiprofloxacinReduced by 10-100 times nih.gov
Prenylated Flavanone (Compound 11)VancomycinReduced by 10 times nih.gov
Prenylated Flavanone (Compound 11)MethicillinReduced by 100 times nih.gov

Anti-Inflammatory Mechanisms (e.g., COX-2 Suppression, IκB-α Degradation)

The anti-inflammatory properties of compounds containing a 3-prenyl-1,2-dihydroxybenzene structure are linked to their ability to modulate key inflammatory pathways. A crucial structural feature for this activity is the 1,2-dihydroxybenzene (catechol) moiety. tandfonline.comacs.orgnih.gov

In vitro studies using murine macrophage cell lines have shown that prenylated flavonoids can inhibit the degradation of IκB-α (inhibitor of nuclear factor kappa B alpha). tandfonline.comnih.gov IκB-α degradation is a critical step in the activation of the NF-κB signaling pathway, a central regulator of inflammation. By preventing IκB-α degradation, these compounds effectively block the pro-inflammatory cascade. mdpi.com

Furthermore, certain prenylated compounds have been shown to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of inflammatory prostaglandins. nih.govmdpi.comnih.gov The ability to down-regulate COX-2 expression is a key mechanism for many anti-inflammatory drugs. brieflands.com It has been suggested that for flavonoids, the presence of a catechol structure in conjunction with other specific molecular features is required to exert anti-inflammatory effects through COX-2 suppression. nih.gov

Other Reported Pharmacological Activities (e.g., Anti-diabetic, Neuroprotective, Anti-osteoclastogenic Effects)

Beyond antimicrobial and anti-inflammatory actions, compounds structurally related to 3-prenyl-1,2-dihydroxybenzene have been investigated for a range of other pharmacological effects. nih.gov

Anti-diabetic Effects: The potential for prenylated flavonoids and phenols to act as anti-diabetic agents has been explored through their ability to inhibit key digestive enzymes involved in carbohydrate metabolism. nii.ac.jpmdpi.com In vitro studies have demonstrated that certain prenylated compounds can inhibit α-glucosidase and α-amylase, enzymes that break down complex carbohydrates into glucose. mdpi.comresearchgate.net By inhibiting these enzymes, these compounds can potentially slow down glucose absorption and lower post-prandial blood sugar levels. The prenyl group is thought to improve the interaction with the active site of α-glucosidase. nii.ac.jp Additionally, some related compounds have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling, suggesting another pathway for their anti-diabetic potential. mdpi.com

Neuroprotective Effects: The neuroprotective potential of these compounds is often linked to their antioxidant properties, for which the catechol moiety is particularly important. nih.gov The 1,2-dihydroxybenzene structure is an effective scavenger of free radicals and can chelate metal ions, thereby reducing oxidative stress, a key factor in the progression of neurodegenerative diseases. nih.govresearchgate.net In vitro studies on related prenylated molecules have shown they can protect neuronal cells from damage induced by toxins like hydrogen peroxide and glutamate. researchgate.net The mechanism may also involve the activation of crucial signaling pathways, such as the ERK-CREB pathway, which is important for neuronal plasticity and survival. researchgate.net

Anti-osteoclastogenic Effects: Several studies have indicated that prenylated flavonoids can inhibit osteoclastogenesis, the process of bone resorption by osteoclasts. nih.govresearchgate.net Excessive osteoclast activity leads to bone loss in conditions like osteoporosis. Related compounds have been shown to suppress the RANKL-induced formation of osteoclasts from their precursor cells in a dose-dependent manner. researchgate.netfrontiersin.org The molecular mechanism involves the disruption of the RANKL signaling pathway, specifically by inhibiting the activation of NF-κB (by preventing I-κBα phosphorylation) and suppressing the expression of key osteoclast-related genes such as c-fos and NFATc1. frontiersin.orgnih.gov

Table 3: Summary of Other Pharmacological Activities and Mechanisms

ActivityProposed Molecular MechanismModel SystemReference
Anti-diabeticInhibition of α-glucosidase, α-amylase, and PTP1BIn Vitro Enzyme Assays nii.ac.jpmdpi.com
NeuroprotectiveAntioxidant (free radical scavenging, metal chelation)In Vitro Cell Cultures nih.govresearchgate.net
Anti-osteoclastogenicInhibition of RANKL-induced NF-κB and c-fos activationIn Vitro Cell Cultures (BMMs, RAW264.7) researchgate.netfrontiersin.orgnih.gov

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Impact of Prenyl Group Position and Number

Influence on Lipophilicity, Cell Membrane Affinity, and Protein Interaction

The addition of a prenyl group to a flavonoid or phenolic scaffold increases its lipophilicity. tandfonline.comnih.govacs.org This heightened lipophilicity enhances the molecule's affinity for cell membranes, which are primarily composed of lipids. tandfonline.comwiley.comacs.org This increased membrane affinity can facilitate the compound's ability to penetrate cell walls and interact with intracellular targets. nih.govmdpi.com

The prenyl chain's lipophilic nature is also thought to improve interactions with proteins. tandfonline.comacs.org For instance, the prenyl group can interact with hydrophobic pockets in enzymes or receptors, potentially leading to stronger binding and greater biological effect. nii.ac.jp This enhanced interaction with cellular components is a key factor in the increased bioactivity observed in many prenylated compounds. tandfonline.comacs.org

Role in Enhancing Biological Potency

The prenylation of flavonoids and other phenolic compounds has been shown to enhance a wide range of biological activities. tandfonline.commdpi.comtandfonline.com These include antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects. tandfonline.com The increased lipophilicity and improved interaction with cellular targets are major contributors to this enhanced potency. tandfonline.comnih.gov

The position of the prenyl group can also be a critical determinant of activity. For example, in some flavonoids, a prenyl group at the C-8 position was found to be crucial for antibacterial activity. tandfonline.com Similarly, the number of prenyl groups can have a significant impact; for instance, kazinol E, which possesses three prenyl groups alongside a catechol structure, exhibited a greater suppressive effect on oxidative stress compared to its counterparts with fewer or no prenyl groups. tandfonline.com

Stereochemical Considerations

The stereochemistry of the prenyl group, including its spatial orientation and potential for cyclization, can influence the biological activity of the parent molecule. mdpi.com Different stereoisomers of a prenylated compound may exhibit varying potencies due to differences in how they fit into the active sites of enzymes or receptors. The flexibility and conformation of the prenyl chain can also play a role in its interaction with biological targets. mdpi.com

Significance of the Dihydroxyl (Catechol) Moiety and Other Hydroxyl Substitutions

The 1,2-dihydroxybenzene, or catechol, moiety is a critical structural feature that profoundly influences the chemical behavior and biological activity of 3-Prenyl-1,2-dihydroxybenzene. arabjchem.orgmdpi.com The number and position of hydroxyl groups on the aromatic ring are key determinants of the compound's antioxidant and enzymatic inhibitory properties. tandfonline.comnih.gov

Criticality for Antioxidant Activity

The catechol structure is widely recognized as being essential for potent antioxidant activity. arabjchem.orgtandfonline.com The presence of two adjacent hydroxyl groups allows for the donation of hydrogen atoms to neutralize free radicals, thereby forming a stable ortho-quinone. arabjchem.org This ability to scavenge free radicals is a fundamental mechanism behind the antioxidant effects of catechol-containing compounds. arabjchem.orgresearchgate.net

Studies have consistently shown that the antioxidant capacity of phenolic compounds is closely linked to the number and arrangement of hydroxyl groups. arabjchem.orgnih.gov The ortho-dihydroxy configuration, as seen in the catechol moiety, is particularly effective in this regard. arabjchem.org For instance, the antioxidant activity of flavonoids is significantly enhanced by the presence of a catechol group on the B-ring. researchgate.netnih.gov

Role in Enzymatic Inhibition

The catechol moiety is also a key structural feature for the inhibition of various enzymes. mdpi.comnih.gov For example, many inhibitors of the enzyme 5-lipoxygenase possess a catechol group, which is considered a relevant characteristic for their inhibitory properties. mdpi.com The ability of the catechol hydroxyls to interact with the active sites of enzymes, potentially through hydrogen bonding or chelation of metal ions, is a likely mechanism for this inhibition. tandfonline.comwiley.com

The inhibitory effect of flavonoids on certain metallopeptidases has also been linked to the presence of an ortho-dihydroxylation pattern on at least one of the aromatic rings. tandfonline.com This suggests a catechol-type mechanism of interaction with these enzymes. tandfonline.com The specific positioning of the hydroxyl groups is crucial, as demonstrated by the varying inhibitory potencies of different dihydroxyflavones. tandfonline.com

Interactive Data Table: Structure-Activity Relationship Summary

Structural FeatureInfluence on Biological ActivityKey Findings
Prenyl Group Increases lipophilicity, enhances cell membrane affinity and protein interaction, and boosts biological potency. tandfonline.commdpi.comnih.govacs.orgtandfonline.comThe number and position of prenyl groups are critical for activity. tandfonline.comtandfonline.com
Catechol Moiety Essential for high antioxidant activity and plays a significant role in enzymatic inhibition. arabjchem.orgmdpi.comtandfonline.comnih.govThe ortho-dihydroxy configuration is particularly effective for radical scavenging and enzyme interaction. arabjchem.orgtandfonline.com

Influence of Molecular Conformation and Planarity

The three-dimensional arrangement of atoms (conformation) and the flatness of the molecular structure (planarity) are critical determinants of the biological activity of phenolic compounds.

For 3-Prenyl-1,2-dihydroxybenzene, these properties are dictated by the interplay between its two main components: the planar catechol (1,2-dihydroxybenzene) ring and the flexible, non-planar prenyl side chain. The catechol moiety itself is largely planar. acs.org The presence of two adjacent hydroxyl groups allows for the formation of an intramolecular hydrogen bond, which helps to stabilize a planar conformation and influences the reactivity of the hydroxyl groups. researchgate.net

The planarity of the aromatic ring system is often crucial for effective interaction with biological targets, such as the active sites of enzymes or cellular receptors. nih.gov Studies on flavonoids, which also contain phenolic rings, have shown that a planar structure can enhance their inhibitory capacity against enzymes like lipoxygenase (LOX). nih.gov

However, the attachment of the bulky and non-planar prenyl group introduces significant steric hindrance and conformational flexibility. This side chain can rotate and fold, meaning the molecule as a whole is not flat. This non-planar feature is not necessarily detrimental; in fact, the C-prenylation of flavonoids is often linked to enhanced biological activities. mdpi.com The prenyl group's lipophilicity and three-dimensional shape can improve the molecule's ability to cross cell membranes and may allow for specific hydrophobic interactions within the binding pockets of target proteins. mdpi.comresearchgate.net Therefore, the optimal conformation of 3-Prenyl-1,2-dihydroxybenzene for a given biological activity is a balance between the planar catechol core's ability to form specific hydrogen bonds and π-stacking interactions, and the non-planar prenyl group's capacity for hydrophobic and van der Waals interactions. mdpi.comnih.gov

Predictive Models and Molecular Descriptors in QSAR

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to predict the biological activity of chemical compounds based on their structural properties. wikipedia.org These models establish a mathematical relationship between a molecule's activity and its "molecular descriptors"—numerical values that encode different aspects of its physicochemical properties. researchgate.netnih.gov

For a molecule like 3-Prenyl-1,2-dihydroxybenzene, a range of descriptors is necessary to capture its dual nature: a polar, aromatic head (the catechol ring) and a non-polar, aliphatic tail (the prenyl group). QSAR studies on similar phenolic and prenylated compounds utilize descriptors that fall into several categories. researchgate.netresearchgate.net

Key Molecular Descriptors for Prenylated Phenols

Descriptor ClassSpecific Example(s)Relevance to 3-Prenyl-1,2-dihydroxybenzene
Constitutional (2D) Molecular Weight, Number of O atomsDescribes the basic composition and size of the molecule.
Topological (2D) Wiener index, Kier & Hall indicesQuantifies molecular branching and shape, reflecting the impact of the prenyl chain on the overall topology.
Geometric (3D) Molecular Surface Area, VolumeRelates to the molecule's size and shape, influencing how it fits into a receptor or enzyme active site.
Hydrophobic (3D) LogP (octanol-water partition coefficient)Measures lipophilicity. The prenyl group significantly increases this value, affecting membrane permeability and hydrophobic interactions. researchgate.net
Electronic (3D) Dipole Moment, Partial Charges (e.g., PEOE_VSA)Describes the distribution of electrons. The catechol hydroxyl groups create a polar region, crucial for electrostatic and hydrogen-bonding interactions. researchgate.net
Steric (3D) Molar RefractivityRelates to the molecule's volume and polarizability, providing another measure of its bulk and potential for steric hindrance. mdpi.com

Predictive QSAR models are developed using statistical techniques such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM). sci-hub.se These models generate an equation that can predict the activity of new or untested compounds. For instance, a hypothetical QSAR model for the antioxidant activity of phenolic compounds might look like:

Activity = (c₁ × LogP) - (c₂ × Dipole Moment) + (c₃ × Surface Area) + constant

In this illustrative model, a positive coefficient (c₁) for LogP suggests that higher lipophilicity increases activity, while a negative coefficient (c₂) for the dipole moment might indicate that excessive polarity is detrimental for that specific endpoint.

QSAR studies on related compounds have demonstrated the importance of these descriptors. For example, in models predicting the antibacterial activity of prenylated flavonoids, descriptors related to charge and van der Waals surface area were found to be highly significant. researchgate.net Similarly, in studies of antioxidant potential, descriptors related to lipophilicity and electrotopological state have shown negative correlations with activity, indicating a complex relationship. researchgate.net The combination of 2D and 3D descriptors often yields more robust and predictive models, as they capture complementary molecular properties. nih.gov

Pharmacological and Biochemical Fate Non Human and Cellular Systems

Modulation of Bioavailability and Bioaccumulation

The addition of a prenyl group to a phenolic compound can significantly alter its bioavailability and potential for bioaccumulation. Generally, the lipophilic nature of the prenyl chain enhances the compound's ability to cross cell membranes, which can lead to increased uptake and tissue distribution.

Studies on prenylated flavonoids have shown that prenylation can accelerate accumulation in liver tissue. This is thought to be due to restricted efflux from hepatocytes back into the bloodstream, leading to a longer retention time within the liver. Similarly, other phenolic compounds have been shown to accumulate in the liver, with the extent of accumulation influenced by the compound's structure and physicochemical properties.

The table below summarizes the tissue distribution of a related phenolic compound, demonstrating the general principle of distribution to various organs, with the liver often being a major site.

Table 1: Illustrative Tissue Distribution of a Phenolic Compound Note: This data is for a related phenolic compound and is intended to be illustrative of general principles, as specific data for 3-Prenyl-1,2-dihydroxybenzene is not available.

TissueObserved AccumulationPotential Implication
LiverHighPrimary site of metabolism and potential accumulation.
KidneyModerate to HighInvolved in the excretion of metabolites.
Adipose TissueModeratePotential for accumulation due to lipophilicity.
BrainLowBlood-brain barrier may limit access.

Cellular efflux pumps, such as P-glycoprotein and other ATP-binding cassette (ABC) transporters, play a crucial role in limiting the intracellular accumulation of xenobiotics by actively transporting them out of cells. Some phenolic compounds, particularly certain catechins, have been shown to inhibit the function of these efflux pumps. This inhibition can lead to increased intracellular concentrations of the compound and any other co-administered drugs that are substrates of the same efflux pump.

The structural features of catechols, including the 1,2-dihydroxybenzene moiety present in 3-prenylcatechol, may contribute to interactions with efflux transporters. The addition of a prenyl group could further enhance this interaction due to increased lipophilicity, potentially leading to greater interference with efflux mechanisms. However, direct experimental evidence of 3-Prenyl-1,2-dihydroxybenzene interfering with cellular efflux mechanisms is currently lacking.

Metabolic Pathways and Metabolite Formation (e.g., Glucuronide Conjugation, Hydrolysis)

The metabolism of phenolic compounds typically proceeds through Phase I and Phase II biotransformation reactions, with the primary goal of increasing their water solubility to facilitate excretion.

Glucuronidation is a major Phase II metabolic pathway for catechols. This process involves the enzymatic transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl groups of the catechol structure, forming a more polar glucuronide conjugate. Studies on a variety of catechols have demonstrated that the rate of glucuronidation is influenced by the compound's hydrophobicity and the pKa of its hydroxyl groups. It is highly probable that 3-Prenyl-1,2-dihydroxybenzene undergoes glucuronidation on one or both of its hydroxyl groups.

Once formed, these glucuronide conjugates can be eliminated from the body, primarily through urine or bile. However, they can also be subject to hydrolysis by β-glucuronidases, enzymes present in various tissues and, notably, in the gut microbiota. This hydrolysis reaction cleaves the glucuronic acid moiety, regenerating the parent catechol, which can then be reabsorbed in a process known as enterohepatic recirculation. This can extend the half-life of the compound in the body.

Table 2: Potential Metabolic Pathway of 3-Prenyl-1,2-dihydroxybenzene

Metabolic StepEnzyme FamilyResulting MetaboliteSignificance
Glucuronide ConjugationUDP-glucuronosyltransferases (UGTs)3-Prenyl-1-hydroxy-2-O-glucuronide or 3-Prenyl-2-hydroxy-1-O-glucuronideIncreased water solubility for excretion.
Hydrolysisβ-glucuronidases3-Prenyl-1,2-dihydroxybenzene (parent compound)Potential for enterohepatic recirculation and prolonged activity.

Enzyme-Mediated Biotransformation (e.g., Non-P450 Enzymes, FMO, MAO, AOX)

In addition to the well-known cytochrome P450 (CYP) enzymes, other enzyme systems contribute to the metabolism of xenobiotics. These include flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and aldehyde oxidases (AOXs).

Flavin-containing monooxygenases (FMOs) are involved in the oxidation of various nitrogen- and sulfur-containing compounds. While their role in the metabolism of simple phenols is not as prominent as that of CYPs, the potential for FMO-mediated metabolism of 3-prenylcatechol cannot be entirely ruled out without specific studies.

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including catecholamines. Given that 3-prenylcatechol possesses a catechol structure, it is plausible that it could be a substrate for MAO, leading to the formation of an aldehyde intermediate, which would then be further oxidized to a carboxylic acid.

Aldehyde oxidases (AOXs) are cytosolic enzymes that catalyze the oxidation of aldehydes and various nitrogen-containing heterocyclic compounds. If 3-prenylcatechol were to be metabolized by MAO to an aldehyde, AOX could then be involved in its further oxidation.

Direct evidence for the biotransformation of 3-Prenyl-1,2-dihydroxybenzene by these non-P450 enzymes is not currently available in the scientific literature.

Post-Translational Protein Prenylation in Cellular Processes (e.g., Rab GTPases)

Post-translational prenylation is a crucial cellular process where a farnesyl or geranylgeranyl isoprenoid group is covalently attached to a cysteine residue at or near the C-terminus of a protein. This modification is essential for the proper localization and function of many proteins, including the Rab family of small GTPases. Rab GTPases are key regulators of intracellular vesicular transport, and their attachment to membranes via prenylation is critical for their function.

There is currently no scientific evidence to suggest that 3-Prenyl-1,2-dihydroxybenzene directly participates in or influences the enzymatic machinery of post-translational protein prenylation. The prenyl group of 3-prenylcatechol is a stable part of its chemical structure and is not known to be a substrate for the enzymes that transfer isoprenoid groups to proteins. Furthermore, no studies have indicated that 3-prenylcatechol or similar phenolic compounds act as inhibitors or modulators of the enzymes involved in the prenylation of Rab GTPases.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of 3-Prenyl-1,2-dihydroxybenzene from complex mixtures. These techniques offer high resolution and sensitivity, making them suitable for diverse sample types.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of prenylated flavonoids and other phenolic compounds. When coupled with Ultraviolet (UV) or Fluorescence Detection (FLD), HPLC provides a robust method for quantification.

For the analysis of compounds similar to 3-Prenyl-1,2-dihydroxybenzene, reversed-phase HPLC is commonly employed. A C18 column is a typical stationary phase, offering good separation of moderately polar compounds. The mobile phase often consists of a gradient mixture of an aqueous solvent (commonly water with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

Detection by UV is suitable for phenolic compounds due to their inherent chromophores. The detection wavelength is typically set at the compound's maximum absorbance (λmax), which for catechols is generally in the range of 280 nm. For enhanced sensitivity and selectivity, fluorescence detection can be utilized, as many phenolic compounds exhibit natural fluorescence.

A representative HPLC method for the analysis of related phenolic compounds is detailed in the table below.

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

This table presents a typical HPLC setup for the analysis of phenolic compounds, which can be adapted for 3-Prenyl-1,2-dihydroxybenzene.

Gas Chromatography (GC), particularly when coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of phenolic compounds like 3-Prenyl-1,2-dihydroxybenzene, derivatization is a necessary step to increase their volatility and improve chromatographic performance.

A common derivatization technique is silylation, where active hydrogens in the hydroxyl groups are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.

The derivatized sample is then injected into the GC system, where it is separated on a capillary column, typically with a non-polar or medium-polar stationary phase. GC-MS is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the analyte.

ParameterCondition
Derivatization Silylation with BSTFA or MSTFA
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Temperature Program Initial temperature of 100°C, ramped to 280°C
Detection Mass Spectrometry (MS) or Flame Ionization Detection (FID)

This table outlines a general GC method for the analysis of derivatized phenolic compounds, applicable to 3-Prenyl-1,2-dihydroxybenzene.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the high separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. This technique is highly suited for the quantification of trace levels of compounds in complex matrices.

The chromatographic conditions are similar to those used in HPLC-UV. Electrospray ionization (ESI) is a common ionization source for phenolic compounds, typically operated in the negative ion mode, which is highly sensitive for deprotonation of the hydroxyl groups. In tandem MS, specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring - SRM), which provides excellent selectivity and reduces matrix interference. The fragmentation of prenylated flavonoids often involves the loss of the prenyl group and cleavages of the heterocyclic ring, providing characteristic fragments for identification and quantification nih.govnih.gov.

ParameterCondition
Chromatography Reversed-phase HPLC (as described in 7.1.1)
Ionization Source Electrospray Ionization (ESI), negative mode
Detection Tandem Mass Spectrometry (MS/MS)
Scan Type Selected Reaction Monitoring (SRM)

This table summarizes a typical LC-MS/MS setup for the sensitive and selective analysis of prenylated phenolic compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and separation of phenolic compounds. For the separation of compounds like 3-Prenyl-1,2-dihydroxybenzene, silica gel plates are commonly used as the stationary phase.

The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (such as ethyl acetate or methanol) is often used. The polarity of the mobile phase can be adjusted to optimize the separation of compounds with different polarities. For phenolic compounds, the addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the hydroxyl groups researchgate.net.

Visualization of the separated spots can be achieved under UV light (typically at 254 nm), where phenolic compounds often show fluorescence quenching. Alternatively, spraying the plate with a chromogenic reagent, such as a ferric chloride solution, can be used for detection, which typically produces colored spots with phenols phytojournal.com.

Stationary PhaseMobile Phase ExampleVisualization
Silica Gel 60 F254Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)UV light (254 nm), Ferric Chloride spray

This table provides a representative TLC system for the separation of phenolic compounds.

Spectroscopic Techniques

Spectroscopic methods are invaluable for the structural elucidation and quantification of 3-Prenyl-1,2-dihydroxybenzene.

UV-Vis Spectroscopy is used to observe the electronic transitions within the molecule. Catechol and its derivatives typically exhibit absorption bands in the UV region. For instance, substituted catechols show absorption bands in the range of 280-330 nm, with the exact wavelength being dependent on the solvent and the nature of the substituents nih.govuci.edu. The UV-Vis spectrum of a substituted catechol in different solvents can show a shift in the absorption maximum, a phenomenon known as solvatochromism nih.gov.

Synchronous Luminescence Spectroscopy is a fluorescence technique that can offer enhanced selectivity and sensitivity for the analysis of mixtures of fluorescent compounds. By simultaneously scanning both the excitation and emission wavelengths with a constant wavelength difference, it is possible to resolve the spectra of individual components in a mixture.

NMR Spectroscopy is the most powerful tool for the structural determination of organic molecules.

¹H NMR provides information about the number and chemical environment of protons. For 3-Prenyl-1,2-dihydroxybenzene, one would expect to see signals for the aromatic protons, the vinyl proton of the prenyl group, the methylene protons adjacent to the aromatic ring, and the two methyl groups of the prenyl moiety. The hydroxyl protons often appear as broad singlets.

¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each carbon atom in the aromatic ring and the prenyl side chain.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for the core catechol and prenyl moieties, based on data from structurally similar compounds.

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 7.0115 - 125
Aromatic C-OH -140 - 150
Vinyl CH (prenyl) 5.0 - 5.5120 - 135
Allylic CH₂ (prenyl) 3.0 - 3.525 - 35
Quaternary C (prenyl) -130 - 140
Methyl CH₃ (prenyl) 1.5 - 1.815 - 25

This table presents expected NMR chemical shift ranges for the key functional groups in 3-Prenyl-1,2-dihydroxybenzene, based on analogous structures.

Immunochemical Assays

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Urinary Sorbent-based Enzyme-linked ImmunoAssay (USERIA), are highly sensitive and specific methods that rely on the binding of an antibody to its target antigen.

For small molecules like 3-Prenyl-1,2-dihydroxybenzene, which are generally not immunogenic on their own, they must be treated as haptens . To elicit an immune response and produce specific antibodies, the hapten needs to be covalently conjugated to a larger carrier molecule, such as a protein (e.g., bovine serum albumin or keyhole limpet hemocyanin) researchgate.net.

The development of an immunoassay for 3-Prenyl-1,2-dihydroxybenzene would involve:

Synthesis of a hapten-carrier conjugate: Covalently linking 3-Prenyl-1,2-dihydroxybenzene to a carrier protein.

Immunization: Injecting the conjugate into an animal to produce antibodies specific to the hapten.

Assay Development: Using the produced antibodies to develop a competitive ELISA format. In a competitive ELISA for a small molecule, the sample containing the free analyte (3-Prenyl-1,2-dihydroxybenzene) competes with a labeled version of the analyte for binding to a limited number of antibody sites. The signal produced is inversely proportional to the concentration of the analyte in the sample.

While highly sensitive, the development of such an assay is a complex process and is not a routine analytical method for this type of compound. Cross-reactivity with other structurally similar phenolic compounds can also be a challenge researchgate.net.

Electrophoretic Methods (e.g., Capillary Zone Electrophoresis)

Capillary Electrophoresis (CE) has emerged as a powerful separation technique offering high efficiency, rapid analysis, and minimal consumption of samples and reagents. nih.gov Capillary Zone Electrophoresis (CZE), a fundamental mode of CE, separates ionic species based on their charge-to-size ratio in an electric field. nih.govnih.gov

For the analysis of phenolic compounds like 3-Prenyl-1,2-dihydroxybenzene, CZE is particularly suitable. The separation mechanism relies on the ionization of the phenolic hydroxyl groups at an appropriate pH, imparting a negative charge to the molecule. The inherent catechol structure of 3-Prenyl-1,2-dihydroxybenzene allows for complexation with borate ions in alkaline buffers, which enhances its electrophoretic mobility and selectivity, a technique successfully used for the separation of other catechols.

Key operational parameters in CZE must be optimized for successful separation, including the pH and concentration of the background electrolyte (BGE), applied voltage, and capillary temperature. For phenolic compounds, basic BGEs are often used to ensure the deprotonation of hydroxyl groups. nih.govnih.gov Detection is commonly performed using UV-Vis spectroscopy, as the benzene ring provides strong chromophoric activity. researchgate.net For enhanced sensitivity and structural confirmation, CZE can be coupled with mass spectrometry (CZE-MS), which provides information on the molecular weight and fragmentation patterns of the analyte. nih.govnih.gov

ParameterTypical Condition for Phenolic Compound AnalysisRationale/Effect
Background Electrolyte (BGE)Borate, Phosphate (B84403), or Ammonium Hydroxide buffersControls pH, ionic strength, and can form complexes with catechols (borate) to improve separation. nih.gov
pH8.0 - 11.0Ensures ionization of phenolic hydroxyl groups (pKa ~9-10), creating negatively charged analytes. nih.gov
Applied Voltage15 - 30 kVDrives the electrophoretic and electroosmotic flow; higher voltages lead to faster analysis but can generate Joule heating.
CapillaryFused silica (uncoated or coated)The standard capillary material; surface modifications can be used to alter the electroosmotic flow.
DetectionUV-Vis (200-280 nm), Mass Spectrometry (MS)UV detection is straightforward for aromatic compounds. MS provides higher sensitivity and structural information. nih.govnih.govresearchgate.net

Microextraction and Derivatization Techniques for Metabolite Profiling

Metabolite profiling aims to identify and quantify the metabolic products of a compound in biological systems. For 3-Prenyl-1,2-dihydroxybenzene, this involves detecting its conjugated forms (glucuronides and sulfates) and other downstream products in matrices like plasma or urine. Sample preparation is a critical step, often involving microextraction to concentrate the analytes and remove interferences, followed by derivatization to enhance their detectability, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govsemanticscholar.org

Microextraction Techniques: Modern microextraction methods are favored for their low solvent consumption, high enrichment factors, and reduced sample volume requirements.

Solid-Phase Microextraction (SPME): This technique uses a coated fiber to adsorb analytes directly from a liquid sample or its headspace. The choice of fiber coating is crucial for selectively extracting compounds based on polarity.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. mdpi.com This high surface area allows for rapid extraction of the analyte into the fine droplets of the extraction solvent, which are then collected by centrifugation.

For profiling metabolites of prenylated phenolics, a common preliminary step is enzymatic hydrolysis (using β-glucuronidase/sulfatase) to cleave the conjugated groups and release the parent aglycone, which can then be extracted and quantified. nih.gov

Derivatization Techniques: Derivatization is essential for analyzing polar, non-volatile compounds like phenols by GC-MS. nih.govsemanticscholar.org This chemical modification process converts the polar functional groups (-OH) into less polar, more volatile derivatives.

Silylation: This is the most common derivatization method for phenols, where active hydrogens are replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. researchgate.net

Alkylation (e.g., Methylation): This process involves converting hydroxyl groups to methyl ethers.

The derivatized sample is then analyzed by GC-MS. The mass spectra of the derivatives can provide crucial structural information, as the difference in molecular weight between different derivatives (e.g., methylated vs. silylated) can confirm the number of hydroxyl groups in the parent molecule. tandfonline.com

TechniquePrincipleApplication for 3-Prenyl-1,2-dihydroxybenzene
Solid-Phase Microextraction (SPME)Adsorption of analytes onto a coated fiber.Concentration from biological fluids prior to LC-MS or GC-MS analysis.
Dispersive Liquid-Liquid Microextraction (DLLME)Partitioning of analytes into a high-surface-area micro-solvent dispersed in the sample. mdpi.comRapid and efficient extraction from urine or plasma samples.
Derivatization (Silylation)Conversion of polar -OH groups to volatile -OTMS ethers for GC analysis. nih.govresearchgate.netEnables analysis by GC-MS, providing high chromatographic resolution and mass spectral data for identification.

Advanced Detection Systems (e.g., Fiber-optic Antibody-based Fluoroimmunosensors)

Immunoassays offer exceptional specificity and sensitivity by utilizing the precise binding between an antibody and its target antigen. When combined with advanced transducer technology like fiber optics, they create powerful analytical devices. A fiber-optic antibody-based fluoroimmunosensor is a type of biosensor that can provide rapid, real-time, and highly sensitive detection of target molecules. nih.govresearchgate.net

The principle of this immunosensor involves immobilizing a specific antibody against 3-Prenyl-1,2-dihydroxybenzene onto the surface of an optical fiber. nih.gov When the sample containing the target compound is introduced, the analyte binds to the antibody. The detection can be performed in a competitive format, where a fluorescently labeled version of the compound competes with the sample analyte for antibody binding sites. The resulting fluorescence signal, generated by an evanescent wave at the fiber's surface, is inversely proportional to the concentration of the analyte in the sample. researchgate.net

While the development of such a sensor for 3-Prenyl-1,2-dihydroxybenzene is not yet reported, the feasibility of this approach is supported by the successful development of immunoassays for other small prenylated phenolic molecules. For example, a sensitive radioimmunoassay using a monoclonal antibody has been developed for the quantification of 8-prenylnaringenin, a prenylated flavonoid. nih.gov This demonstrates that the prenyl-phenol structure is capable of eliciting a specific antibody response, which is the prerequisite for creating any immunosensor.

The advantages of a fiber-optic immunosensor include high sensitivity, potential for miniaturization for point-of-care applications, and the ability to perform label-free detection in some configurations, such as those based on surface plasmon resonance (SPR). nih.govmdpi.com

Computational and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule, or ligand, to the active site of a protein.

Molecular docking studies are instrumental in predicting how 3-Prenyl-1,2-dihydroxybenzene (also known as 3-prenylcatechol) might bind to various biological targets. The prenyl group, a hydrophobic five-carbon chain, and the hydrophilic catechol ring are key structural features that govern its interactions. The catechol moiety is a well-known metal-chelating group and can participate in various polar interactions, while the prenyl tail can engage in hydrophobic interactions.

Table 1: Predicted Binding Affinities of 3-Prenyl-1,2-dihydroxybenzene with Various Biological Targets This table presents hypothetical data based on typical binding affinities observed for similar phenolic compounds in molecular docking studies.

Biological Target PDB ID Predicted Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2) 1CX2 -7.8
5-Lipoxygenase (5-LOX) 3O8Y -8.2
Tyrosinase 2Y9X -6.9
Carbonic Anhydrase II 2ABE -6.5

Detailed analysis of the docked poses of 3-Prenyl-1,2-dihydroxybenzene within an enzyme's active site can reveal specific molecular interactions that stabilize the complex. These interactions are crucial for understanding the mechanism of inhibition.

Hydrogen Bonding: The two hydroxyl groups of the catechol moiety are potent hydrogen bond donors and acceptors. They can form hydrogen bonds with polar amino acid residues, such as serine, threonine, and histidine, in the active site of the target enzyme. These interactions are critical for anchoring the ligand in the correct orientation for effective binding.

H-π Interactions: The aromatic catechol ring can participate in H-π interactions (also known as π-stacking) with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. In these interactions, the electron-rich π-system of the catechol ring interacts with the electron-deficient hydrogen atoms of the aromatic residues, or vice versa.

Hydrophobic Interactions: The lipophilic prenyl tail of the molecule can form van der Waals and hydrophobic interactions with nonpolar amino acid residues, such as leucine (B10760876), isoleucine, and valine, which often line hydrophobic pockets within the enzyme's active site.

Metal Chelation: The ortho-dihydroxy arrangement of the catechol group allows for the chelation of metal ions present in the active sites of metalloenzymes. For example, it can coordinate with the iron in lipoxygenase or the copper in tyrosinase, potentially disrupting the enzyme's catalytic activity.

Table 2: Predicted Key Interacting Residues for 3-Prenyl-1,2-dihydroxybenzene with 5-Lipoxygenase This table presents hypothetical data illustrating the types of interactions that could be predicted from a molecular docking study.

Interacting Residue Interaction Type
HIS499 Hydrogen Bond, Metal Coordination
HIS504 Hydrogen Bond, Metal Coordination
ILE856 Hydrophobic Interaction
LEU414 Hydrophobic Interaction
PHE421 H-π Interaction

Beyond known targets, computational approaches can be used to screen large databases of proteins to identify novel potential biological targets for 3-Prenyl-1,2-dihydroxybenzene. This "reverse docking" approach involves docking the ligand against a library of protein structures. Proteins that show a high predicted binding affinity for 3-Prenyl-1,2-dihydroxybenzene can then be prioritized for further experimental validation. This method can uncover previously unknown mechanisms of action and therapeutic applications for the compound. Based on its structural features, potential targets could include other metalloenzymes, kinases, and proteins with well-defined hydrophobic pockets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. By simulating the movements of atoms and molecules, MD can assess the stability of the complex and analyze the dynamics of their interactions.

MD simulations allow for the analysis of how the interactions between 3-Prenyl-1,2-dihydroxybenzene and the protein evolve over time. This includes monitoring the persistence of hydrogen bonds and other key interactions identified in the docking study. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can also be calculated to identify regions of the protein that become more or less flexible upon ligand binding. This dynamic information is crucial for a more complete understanding of the binding event and the mechanism of action. For example, the simulation might reveal that the prenyl tail is highly flexible within a hydrophobic pocket, or that a specific hydrogen bond is only transiently formed.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. opensciencepublications.com It is widely employed in chemistry and materials science to predict molecular properties and reaction pathways. DFT calculations are particularly useful for studying the mechanisms of antioxidant action by phenolic compounds, as they can provide detailed information about the thermodynamics and kinetics of the reactions involved in radical scavenging. researchgate.netnih.gov

By calculating parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), researchers can evaluate the likelihood of different antioxidant mechanisms. nih.gov For a molecule such as 3-Prenyl-1,2-dihydroxybenzene, DFT calculations would focus on the O-H bonds of the catechol moiety, as these are the primary sites for radical scavenging activity. The theory allows for the modeling of these reactions in different environments, such as in the gas phase or in solvents that mimic lipid or aqueous physiological conditions. researchgate.net

The antioxidant activity of phenolic compounds, including the catechol structure of 3-Prenyl-1,2-dihydroxybenzene, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. DFT calculations are instrumental in elucidating the specific pathways through which this occurs. The three main mechanisms investigated are:

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant directly donates a hydrogen atom from its hydroxyl group to a free radical. The thermodynamic feasibility of this pathway is assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE value indicates a greater ease of hydrogen donation and thus a more favorable HAT mechanism. opensciencepublications.comnih.gov For catechols, the ortho-dihydroxy arrangement is known to result in low BDEs, making HAT a significant pathway. researchgate.net

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process where an electron is first transferred from the antioxidant to the radical, forming a radical cation and an anion. This is followed by the transfer of a proton from the radical cation to the anion. The first step is governed by the Ionization Potential (IP), with lower IP values favoring electron donation. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of SET-PT. First, the antioxidant is deprotonated to form an anion, a step evaluated by the Proton Affinity (PA). The resulting anion then donates an electron to the free radical, which is assessed by the Electron Transfer Enthalpy (ETE). The SPLET mechanism is particularly relevant in polar solvents which can facilitate the initial proton loss. researchgate.net

DFT studies on various polyphenols have shown that the dominant mechanism can depend on the solvent environment. researchgate.net For instance, HAT is often favored in non-polar (lipid) media, while SPLET is more likely in polar (aqueous) solutions. researchgate.net Calculations for a representative catechol structure illustrate the typical thermodynamic parameters used to predict the dominant antioxidant pathway.

Antioxidant MechanismGoverning Thermodynamic ParameterSignificance
Hydrogen Atom Transfer (HAT)Bond Dissociation Enthalpy (BDE)Lower values indicate higher activity.
Single Electron Transfer-Proton Transfer (SET-PT)Ionization Potential (IP)Lower values favor the initial electron transfer step.
Sequential Proton Loss Electron Transfer (SPLET)Proton Affinity (PA) / Electron Transfer Enthalpy (ETE)Lower values indicate higher activity, especially in polar solvents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR studies are a powerful and widely used tool in drug discovery and toxicology for predicting the activity of new, unsynthesized molecules. nih.govnih.gov By identifying the key structural, physicochemical, and electronic properties (known as molecular descriptors) that govern a compound's activity, QSAR models can guide the design of more potent analogues. nih.gov

For a compound like 3-Prenyl-1,2-dihydroxybenzene, a QSAR model could be developed to predict its antioxidant potential or other biological activities. This involves synthesizing and testing a series of related compounds (e.g., other prenylated catechols or phenols) and then correlating their measured activities with calculated molecular descriptors.

The development of a predictive QSAR model is a systematic process that involves several key steps. mdpi.comnih.gov First, a dataset of molecules with experimentally determined biological activities (e.g., IC50 values for antioxidant capacity) is compiled. mdpi.com For each molecule in the dataset, a set of numerical molecular descriptors is calculated based on its 2D or 3D structure.

These descriptors quantify various aspects of the molecule's properties. Statistical techniques, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to generate a mathematical equation that links the descriptors to the biological activity. nih.govnih.gov

The resulting model's predictive power is rigorously evaluated through internal and external validation procedures to ensure it is robust and not over-fitted to the training data. nih.gov A validated QSAR model can then be used to predict the activity of new chemical structures, like derivatives of 3-Prenyl-1,2-dihydroxybenzene, before they are synthesized, thereby saving time and resources. mdpi.com

The core of any QSAR model is the selection of molecular descriptors that effectively capture the structural features responsible for the biological activity. nih.govnih.gov These descriptors can be categorized into several classes:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These are 2D descriptors that characterize the atomic connectivity and branching of the molecule.

Physicochemical Descriptors: These relate to properties like lipophilicity (e.g., LogP), which is crucial for membrane permeability. The prenyl group in 3-Prenyl-1,2-dihydroxybenzene would significantly influence this descriptor.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For phenolic antioxidants, electronic descriptors related to the catechol ring are particularly important for modeling radical scavenging activity. nih.gov

In QSAR studies of phenolic antioxidants, descriptors related to the number and position of hydroxyl groups, lipophilicity, and electronic parameters have been shown to be highly correlated with activity. nih.govnih.gov The final QSAR equation provides quantitative insight into which properties are most influential. For instance, a positive coefficient for a descriptor in the equation indicates that increasing its value enhances activity, while a negative coefficient suggests the opposite.

Descriptor ClassExample DescriptorRelevance to Antioxidant Activity of a Prenylated Catechol
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Represents lipophilicity; the prenyl group increases this value, potentially enhancing interaction with lipid membranes.
ElectronicHOMO EnergyRelates to the ability to donate an electron; a higher HOMO energy indicates a better electron donor.
ElectronicBond Dissociation Enthalpy (BDE)Quantifies the ease of H-atom donation from the catechol hydroxyl groups.
ConstitutionalNumber of Hydroxyl GroupsDirectly relates to the primary functional groups involved in radical scavenging.
TopologicalWiener IndexDescribes molecular branching and compactness.

Biotechnological Applications and Future Research Directions

Strategies for Production using Microbial Cell Factories

The natural abundance of 3-Prenyl-1,2-dihydroxybenzene is often too low for viable extraction, making microbial cell factories an attractive and sustainable alternative for production. researchgate.net Engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae can be harnessed to synthesize the compound from simple, renewable resources. researchgate.netnih.gov The core strategy involves the reconstruction of its biosynthetic pathway in a microbial host. This process requires two key components: the aromatic acceptor molecule (1,2-dihydroxybenzene) and the prenyl donor, typically dimethylallyl diphosphate (B83284) (DMAPP). nih.gov

Metabolic engineering efforts focus on several key areas:

Enhancing Precursor Supply : The intracellular pools of both the catechol ring and the prenyl donor must be increased. For the aromatic portion, this can involve engineering the shikimate pathway. For the prenyl group, the native methylerythritol phosphate (B84403) (MEP) pathway or a heterologous mevalonate (B85504) (MVA) pathway can be upregulated to boost the supply of DMAPP and its isomer, isopentenyl pyrophosphate (IPP). researchgate.netdiva-portal.org

Heterologous Expression of Prenyltransferases : A crucial step is the introduction and expression of a suitable aromatic prenyltransferase (PTase). mdpi.com These enzymes catalyze the transfer of the prenyl group from DMAPP onto the catechol ring. nih.gov Identifying a PTase with high specificity and efficiency for this particular reaction is a primary objective.

Optimization of Fermentation Conditions : Process parameters such as medium composition, temperature, and pH are optimized to maximize yield and productivity. nih.gov Fed-batch or two-stage fermentation strategies can be employed to separate the cell growth phase from the product synthesis phase, thereby reducing the metabolic burden on the host cells. nih.govresearchgate.net

Table 1: Key Genetic Engineering Strategies for Microbial Production of Prenylated Phenols
StrategyTarget PathwayKey Genes/EnzymesObjectiveExample Host Organism
Aromatic Precursor EnhancementShikimate PathwayaroG, tyrAIncrease supply of aromatic amino acids for catechol synthesis. nih.govE. coli, Synechocystis sp. nih.gov
Prenyl Donor EnhancementMEP or MVA Pathwaydxs, idi, ispAIncrease intracellular pool of DMAPP. nih.govmdpi.comE. coli, S. cerevisiae
Catalytic ConversionPrenylationAromatic Prenyltransferase (PTase)Catalyze the attachment of the prenyl group to the catechol ring. nih.govE. coli

Rational Design of Novel Bioactive Derivatives

The therapeutic potential of 3-Prenyl-1,2-dihydroxybenzene can be further enhanced through the rational design of novel derivatives. This approach relies on understanding the structure-activity relationships (SAR), which dictate how specific chemical modifications influence biological activity. nih.govmdpi.com The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Key strategies for rational design include:

Modification of the Prenyl Group : Altering the length, saturation, or cyclization of the prenyl side chain can significantly impact the molecule's lipophilicity and its ability to interact with biological membranes and protein targets. nih.govnih.gov

Substitution on the Aromatic Ring : Introducing additional functional groups (e.g., hydroxyl, methoxy) to the catechol ring can modulate the compound's antioxidant potential and its specific interactions with enzyme active sites. mdpi.com

Bioisosteric Replacement : Replacing certain parts of the molecule with chemical groups that have similar physical or chemical properties can lead to derivatives with improved stability or reduced off-target effects.

SAR studies have shown that for many polyphenols, the position and nature of substituents are critical for their bioactivity, such as enzyme inhibition or antioxidant capacity. nih.govmdpi.com

Table 2: Examples of Rational Design Strategies for Bioactive Phenols
Design StrategyStructural ModificationPredicted Impact on BioactivityReference Compound Class
Increase LipophilicityElongate prenyl chain (e.g., to geranyl or farnesyl).Enhanced membrane affinity and potential for improved cellular uptake. nih.govPrenylated Flavonoids
Modulate Antioxidant ActivityAdd or remove hydroxyl groups on the catechol ring.Alter redox potential and radical scavenging capability. researchgate.netPhenolic Compounds
Enhance Target SpecificityIntroduce groups capable of specific hydrogen bonding or steric interactions.Improved binding affinity and selectivity for a specific enzyme or receptor. mdpi.comBenzazepines

Elucidation of Unclarified Mechanisms of Action

While the biological activities of prenylated phenols are well-recognized, the precise molecular mechanisms of action for 3-Prenyl-1,2-dihydroxybenzene are not fully understood. The catechol moiety is known to be a potent antioxidant and pro-oxidant, capable of scavenging free radicals and participating in redox cycling. wikipedia.org The addition of the prenyl group is thought to enhance its interaction with cell membranes, potentially localizing its antioxidant effects or facilitating interactions with membrane-bound proteins. nih.gov

Future research must focus on:

Identifying Cellular Targets : Determining the specific proteins, enzymes, or signaling pathways that interact directly with the compound.

Investigating Redox Behavior : Characterizing its antioxidant and potential pro-oxidant activities within a cellular context to understand its role in modulating oxidative stress.

Analyzing Downstream Effects : Using transcriptomics and proteomics to map the changes in gene and protein expression following cellular exposure to the compound, revealing its impact on broader biological pathways.

Understanding these mechanisms is crucial for validating its therapeutic potential and for guiding the rational design of more effective derivatives.

Addressing Knowledge Gaps in Prenyltransferase Characterization

A significant bottleneck in the biotechnological production and diversification of 3-Prenyl-1,2-dihydroxybenzene is the limited number of well-characterized aromatic prenyltransferases (PTases). researchgate.net These enzymes are often membrane-bound, making them difficult to isolate, purify, and study. kyoto-u.ac.jp Key knowledge gaps that need to be addressed include:

Substrate Specificity : Many PTases exhibit promiscuity, accepting a range of aromatic substrates and prenyl donors. nih.gov Characterizing the precise substrate scope is essential for controlling the production of the desired compound.

Regioselectivity : PTases can attach the prenyl group to different positions on the aromatic ring. Understanding and engineering the factors that control this regioselectivity is critical for producing structurally pure compounds. rsc.org

Catalytic Mechanism : A deeper understanding of the enzyme's three-dimensional structure and catalytic mechanism is needed to enable protein engineering efforts aimed at improving activity, stability, and specificity. nih.gov

Enzyme Discovery : There is a pressing need to discover and characterize new PTases from diverse natural sources to expand the biocatalytic toolbox for creating novel prenylated molecules. nih.gov

Advances in genomics, proteomics, and structural biology are essential to overcoming these challenges and unlocking the full potential of PTases for synthetic biology applications.

Advanced Computational Modeling for Lead Compound Optimization

Advanced computational modeling and in silico design are powerful tools for accelerating the discovery and optimization of lead compounds based on the 3-Prenyl-1,2-dihydroxybenzene scaffold. nih.govrsc.org These methods can predict the properties and activities of novel derivatives before they are synthesized, saving significant time and resources. researchgate.net

Key computational approaches include:

Molecular Docking : This technique predicts the preferred binding orientation of a molecule to a specific protein target. It is used to screen virtual libraries of derivatives and identify those with the highest potential binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify molecules with favorable pharmacokinetic profiles early in the discovery process.

By integrating these computational methods, researchers can prioritize the synthesis of the most promising derivatives, leading to a more efficient and rational drug discovery pipeline. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Prenyl-1,2-dihydroxybenzene
Reactant of Route 2
Reactant of Route 2
3-Prenyl-1,2-dihydroxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.